molecular formula C18H21N7OS B2771967 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2198916-19-5

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2771967
CAS No.: 2198916-19-5
M. Wt: 383.47
InChI Key: LMZLCHYZQVDGGQ-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-11-16(27-10-19-11)18(26)23(2)13-8-24(9-13)15-7-6-14-20-21-17(25(14)22-15)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZLCHYZQVDGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazolo-pyridazine core fused with an azetidine ring and a thiazole moiety. The molecular formula is C17H19N7OC_{17}H_{19}N_7O, with a molecular weight of approximately 354.385 Da. Its intricate structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Biological Activity

Research indicates that compounds related to the triazolo-pyridazine scaffold exhibit significant biological activities. The specific biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolo-pyridazine can inhibit cancer cell proliferation. For example, compounds designed from similar scaffolds have shown cytotoxicity against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells with IC50 values in the low micromolar range .
  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. In particular, related compounds have demonstrated inhibitory activity against c-Met kinase, which is often overexpressed in tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against A549 and MCF-7 cells
Kinase InhibitionInhibitory activity against c-Met kinase
CytotoxicityIC50 values ranging from 1 to 5 μM

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival.
  • Targeting Kinases : By inhibiting c-Met kinase activity, the compound could prevent downstream signaling that promotes tumor growth and metastasis.
  • Interaction with DNA : Some studies suggest that triazolo-pyridazine derivatives may intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several triazolo-pyridazine derivatives on various cancer cell lines using the MTT assay. Among these compounds, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells and was shown to induce late apoptosis and cell cycle arrest in the G0/G1 phase .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibitory effects of triazolo-pyridazine derivatives on c-Met kinase. The most potent compound exhibited an IC50 value comparable to established inhibitors like Foretinib. This suggests that modifications to the triazolo-pyridazine scaffold could yield potent anticancer agents targeting c-Met .

Scientific Research Applications

Chemical Overview

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study:
A study involving derivatives of triazolo-pyridazine scaffolds demonstrated their ability to induce apoptosis in breast cancer cells via activation of caspase pathways. Given the structural similarities, N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide may share similar pathways leading to anticancer effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is underscored by its ability to inhibit pro-inflammatory cytokines. In vitro studies indicate a reduction in the secretion of TNF-alpha and IL-6 in activated macrophages.

Research Findings:
A comparative analysis with established anti-inflammatory agents revealed that this compound exhibited a dose-dependent reduction in inflammation markers. This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various in vitro assays against bacterial strains.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate significant inhibitory effects on pathogenic bacteria, suggesting potential applications in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, typically starting with the construction of the triazolopyridazine core, followed by azetidine ring formation and subsequent coupling with the thiazole-carboxamide moiety. Key steps include:

  • Cyclocondensation : Formation of the triazolopyridazine ring via cyclization under controlled temperatures (80–120°C) using catalysts like Pd(OAc)₂ .
  • Azetidine Functionalization : Coupling of cyclobutyl-substituted intermediates via nucleophilic substitution or Buchwald-Hartwig amination .
  • Thiazole-Carboxamide Coupling : Amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
    Optimization Strategies :
  • Use high-purity starting materials to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature dynamically.
  • Employ microwave-assisted synthesis for time-sensitive steps to enhance regioselectivity .

Q. How should researchers characterize the structural integrity and purity of this compound?

Critical characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl, azetidine, and thiazole groups). For example, the azetidine C-H protons appear as distinct triplets (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₅N₇OS: 460.18) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. What experimental approaches are suitable for resolving contradictions in reported biological activity data for this compound?

Contradictions in biological data (e.g., IC₅₀ variability across assays) can arise from differences in:

  • Assay Conditions : Buffer composition (e.g., ionic strength, pH) and ATP concentration in kinase inhibition studies. Standardize assays using validated protocols (e.g., ADP-Glo™ Kinase Assay) .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
  • Data Normalization : Include multiple internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .
    Resolution Workflow :

Replicate experiments across independent labs.

Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Apply meta-analysis to identify outliers and adjust for batch effects .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?

SAR Design Steps :

  • Substituent Variation : Systematically modify the cyclobutyl, azetidine, or thiazole groups (e.g., replace cyclobutyl with cyclohexyl to assess steric effects) .
  • Functional Group Isosteres : Replace the thiazole ring with oxazole or pyridine to evaluate electronic effects on target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinases (e.g., JAK2 or Aurora B) and prioritize synthetic targets .
    Data Analysis :
  • Corrogate activity data (e.g., IC₅₀, LogP) with structural descriptors (e.g., polar surface area, H-bond donors) using QSAR software (e.g., MOE).

Q. What methodologies are recommended for evaluating the compound’s metabolic stability and in vivo pharmacokinetics?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor major metabolites (e.g., hydroxylation at the azetidine ring) .
  • Pharmacokinetic Studies :
    • IV/PO Administration in Rodents : Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
    • Tissue Distribution : Radiolabel the compound (¹⁴C) and assess accumulation in target organs (e.g., tumor vs. liver) via scintillation counting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.